2,6-Dmc

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,6-Dimethyl carbonate is an organic compound with the molecular formula ( \text{C}_3\text{H}_6\text{O}_3 ). It is a colorless, flammable liquid classified as a carbonate ester. This compound is known for its low toxicity, high biodegradability, and unique reactivity, making it a valuable chemical in various industrial applications .

准备方法

2,6-Dimethyl carbonate can be synthesized through several methods:

Methanol Phosgenation: This traditional method involves the reaction of phosgene with methanol.

Oxidative Carbonylation of Methanol: This method uses carbon monoxide and an oxidizer to produce 2,6-Dimethyl carbonate.

Transesterification: This method involves the reaction of ethylene carbonate or propylene carbonate with methanol, producing 2,6-Dimethyl carbonate and ethylene glycol or propylene glycol as by-products.

Direct Synthesis from Carbon Dioxide and Methanol: This method is considered environmentally friendly as it utilizes carbon dioxide, a greenhouse gas, as a raw material.

化学反应分析

2,6-Dimethyl carbonate undergoes various chemical reactions, including:

科学研究应用

Anesthetic Properties

Research has indicated that 2,6-DMC exhibits strong anesthetic potency. A study conducted by Smith et al. focused on synthesizing trans,trans-2,6-dimethylcyclohexanol for potential use as a general anesthetic. The study highlighted the compound's ability to act on the GABAA receptor, similar to propofol, a commonly used anesthetic. The trans,trans isomer was found to be the most potent among various stereoisomers tested .

Table 1: Anesthetic Potency of Isomers of 2,6-Dimethylcyclohexanol

| Isomer Type | Potency Level |

|---|---|

| trans,trans | High |

| cis,cis | Moderate |

| Mixture of isomers | Low |

Cardiovascular Research

In cardiovascular studies, this compound has been shown to interact with specific receptors affecting renal response. Research demonstrated that in hypertensive rat models, this compound infusion led to significant changes in renal water and sodium excretion compared to controls. This suggests its potential role in managing hypertension through modulation of renal function .

Table 2: Renal Response to 2,6-Dimethylclonidine vs. Clonidine

| Treatment | Normotensive Response | Hypertensive Response |

|---|---|---|

| This compound | Increased | No significant change |

| Clonidine | Increased | Increased |

Synthesis of Derivatives

This compound serves as a precursor for synthesizing various chemical derivatives such as ketones and oximes. For instance, it has been utilized in the synthesis of 2,6-dimethylcyclohexanone oxime through reactions with hydroxylamine hydrochloride . This demonstrates its utility in organic synthesis and the development of new compounds.

Environmental Chemistry

The compound is also being explored as an oxygenated fuel additive due to its high oxygen content compared to other additives. Studies have shown that dimethyl carbonate (DMC) can minimize pollutant emissions when used in combustion processes .

Table 3: Environmental Impact of Dimethyl Carbonate (DMC)

| Parameter | DMC Emission Level |

|---|---|

| CO | Low |

| CO₂ | Moderate |

| Soot Formation | Minimal |

Case Study: Anesthetic Development

In a recent project at Smith College, researchers aimed to synthesize and evaluate the anesthetic properties of various stereoisomers of this compound. The study involved optimizing separation techniques for isomers and assessing their potency through pharmacological testing. The findings indicated that the trans,trans isomer had superior anesthetic effects compared to its counterparts .

Case Study: Cardiovascular Effects

A study published in PubMed examined the differential renal responses to this compound and clonidine in hypertensive rats. The results suggested that while clonidine effectively altered renal function in both hypertensive and normotensive rats, this compound's effects were significantly diminished in hypertensive conditions due to receptor site differences .

作用机制

The mechanism of action of 2,6-Dimethyl carbonate involves its role as a methylating and alkoxycarbonylating agent. It reacts with nucleophiles to form methylated and alkoxycarbonylated products. The molecular targets include anilines, carboxylic acids, and phenols, where it facilitates the transfer of methyl or alkoxycarbonyl groups .

相似化合物的比较

2,6-Dimethyl carbonate is compared with other similar compounds such as:

Dimethyl Sulfate: Unlike dimethyl sulfate, 2,6-Dimethyl carbonate is less toxic and more environmentally friendly.

Methyl Iodide: 2,6-Dimethyl carbonate is a weaker methylating agent compared to methyl iodide but is preferred due to its lower toxicity.

Ethylene Carbonate: Both compounds are used in the production of polycarbonates, but 2,6-Dimethyl carbonate is favored for its lower toxicity.

属性

CAS 编号 |

59520-70-6 |

|---|---|

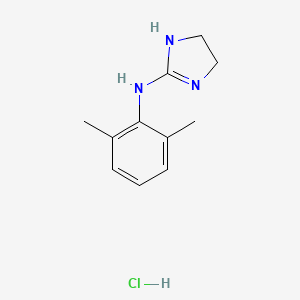

分子式 |

C11H16ClN3 |

分子量 |

225.72 g/mol |

IUPAC 名称 |

N-(2,6-dimethylphenyl)-4,5-dihydro-1H-imidazol-2-amine;hydrochloride |

InChI |

InChI=1S/C11H15N3.ClH/c1-8-4-3-5-9(2)10(8)14-11-12-6-7-13-11;/h3-5H,6-7H2,1-2H3,(H2,12,13,14);1H |

InChI 键 |

YEMZMTCQUDSNQU-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=CC=C1)C)NC2=NCCN2.Cl |

规范 SMILES |

CC1=C(C(=CC=C1)C)NC2=NCCN2.Cl |

Key on ui other cas no. |

59520-70-6 |

同义词 |

2,6-dimethyl clonidine 2,6-dimethylclonidine 2,6-DMC |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。